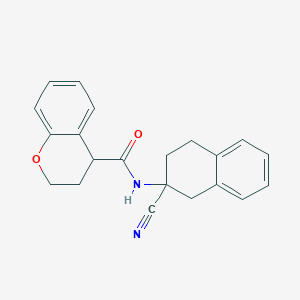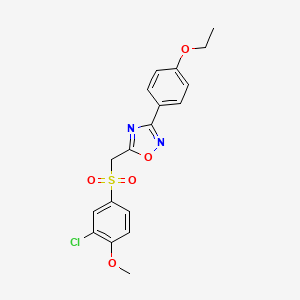![molecular formula C12H12FNO3 B2653015 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 866150-52-9](/img/structure/B2653015.png)
2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as FMOC-CPA and is a cyclopropane-containing amino acid derivative.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Insights
Research by Fröhlich et al. (2006) explored the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives, revealing that close intermolecular contacts of fluorine substituents to hydrogen atoms result not only from crystal packing effects but also from weak hydrogen bridges. This study provides foundational knowledge on the structural behavior of fluorinated cyclopropane derivatives, which could be extrapolated to understand the interactions and potential applications of the specific compound (Fröhlich et al., 2006).
Enzymatic Inhibition Studies
Liu et al. (2015) investigated 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid for its reactivity and inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, showcasing the potential of cyclopropane derivatives in biological systems. While not directly about the exact compound, these studies indicate cyclopropane derivatives' relevance in biochemistry and pharmaceutical sciences (Liu et al., 2015).
Synthesis and Biological Activity
Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, demonstrating the cyclopropane ring's utility in enhancing biological activity through conformational restriction. This research illustrates the cyclopropane ring's potential in creating more effective and selective bioactive compounds, which could be applicable to derivatives like 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid (Kazuta et al., 2002).
Propiedades
IUPAC Name |
2-[(2-fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-6-2-3-9(13)10(4-6)14-11(15)7-5-8(7)12(16)17/h2-4,7-8H,5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQJJIYOGSNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

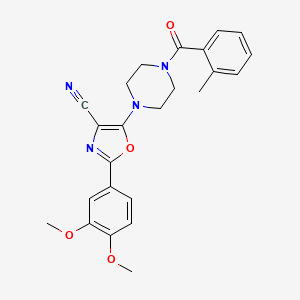
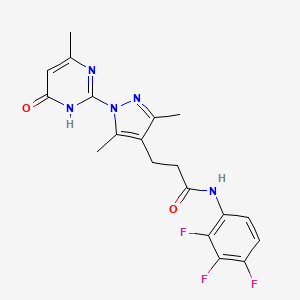
![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
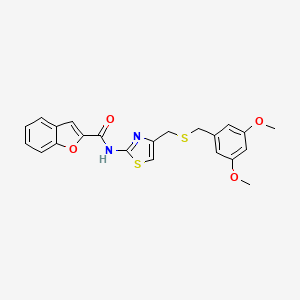
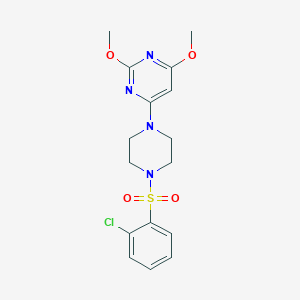
![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
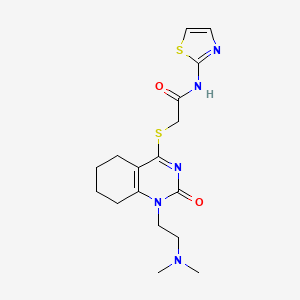
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)
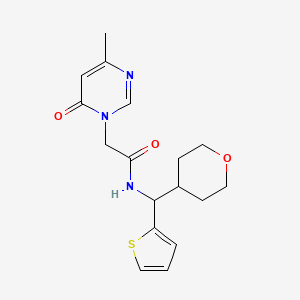
![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)
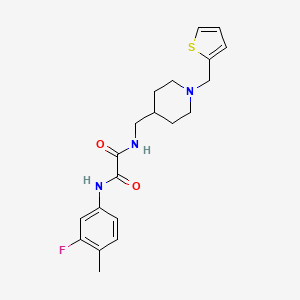
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)
